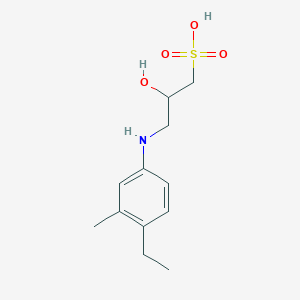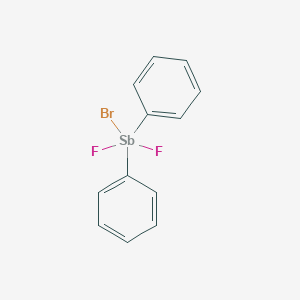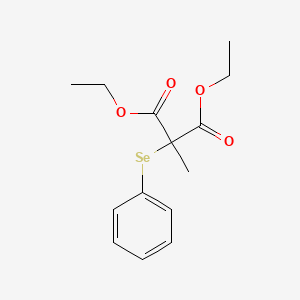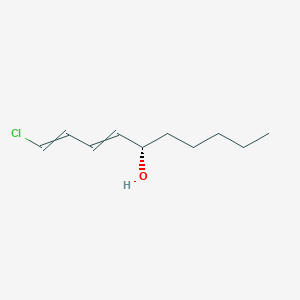
3-(4-Ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid is an organic compound with a complex structure It contains an aromatic ring substituted with ethyl and methyl groups, an aniline derivative, a hydroxypropane chain, and a sulfonic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid typically involves multiple steps. One common method starts with the nitration of 4-ethyl-3-methylaniline to introduce a nitro group. This is followed by reduction to form the corresponding amine. The next step involves the reaction with epichlorohydrin under basic conditions to form the hydroxypropane chain. Finally, sulfonation is carried out using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
化学反应分析
Types of Reactions
3-(4-Ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a palladium catalyst.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alcohols or amines for ester or amide formation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated aromatic rings.
Substitution: Formation of sulfonate esters or amides.
科学研究应用
3-(4-Ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and as a component in certain industrial processes.
作用机制
The mechanism of action of 3-(4-Ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Ethyl-3-methylaniline: A precursor in the synthesis of the target compound.
2-Hydroxypropane-1-sulfonic acid: Shares the hydroxypropane sulfonic acid moiety.
Aniline derivatives: Compounds with similar aromatic amine structures.
Uniqueness
3-(4-Ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an aromatic amine and a sulfonic acid group allows for versatile interactions in chemical and biological systems, making it a valuable compound for various applications.
属性
CAS 编号 |
143110-81-0 |
|---|---|
分子式 |
C12H19NO4S |
分子量 |
273.35 g/mol |
IUPAC 名称 |
3-(4-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO4S/c1-3-10-4-5-11(6-9(10)2)13-7-12(14)8-18(15,16)17/h4-6,12-14H,3,7-8H2,1-2H3,(H,15,16,17) |
InChI 键 |
DINPJIWOZIAKBH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)NCC(CS(=O)(=O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)

![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)


![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)

![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)

